molecular formula C8H7N3O B1417716 2-(4H-1,2,4-triazol-3-yl)phenol CAS No. 91983-44-7

2-(4H-1,2,4-triazol-3-yl)phenol

Cat. No. B1417716
CAS RN: 91983-44-7
M. Wt: 161.16 g/mol
InChI Key: XOPCCOBUMDDPJG-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-Triazol-3-yl)phenol is a chemical compound with the empirical formula C8H7N3O and a molecular weight of 161.16 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .


Molecular Structure Analysis

The molecular structure of 2-(4H-1,2,4-triazol-3-yl)phenol consists of a phenol group attached to a 1,2,4-triazole ring . The triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Synthesis of Derivatives

Triazole compounds are known for their versatility in chemical synthesis. “2-(4H-1,2,4-triazol-3-yl)phenol” can be used as a precursor or intermediate in the synthesis of various derivatives. These derivatives can possess a wide range of biological activities, making them valuable in pharmaceutical research and development .

Anticancer Research

Triazole derivatives have shown potential in anticancer research. The triazole moiety can be modified to target different types of cancer cells, with researchers exploiting various positions on the triazole ring to synthesize compounds with anticancer effects .

Drug Discovery

The unique structure of triazoles, including “2-(4H-1,2,4-triazol-3-yl)phenol”, makes them suitable for drug discovery efforts. They can be used to create new drugs with specific pharmacological properties, such as increased potency or selectivity .

Organic Synthesis

In organic chemistry, triazoles are used as building blocks for constructing complex molecules. Their presence in a compound can influence the reactivity and stability of other functional groups, facilitating the creation of novel organic compounds .

Polymer Chemistry

Triazoles can be incorporated into polymers to enhance their properties. For example, they can improve thermal stability or add specific functionalities that are useful in materials science .

Supramolecular Chemistry

The triazole ring can participate in supramolecular interactions due to its ability to form hydrogen bonds. This makes “2-(4H-1,2,4-triazol-3-yl)phenol” a candidate for designing supramolecular assemblies with specific properties .

Bioconjugation and Chemical Biology

Triazoles are often used in bioconjugation strategies to attach biomolecules to various surfaces or to each other. This application is crucial in chemical biology for studying biological processes at the molecular level .

Fluorescent Imaging

Some triazole derivatives exhibit fluorescence, which can be utilized in imaging techniques. By attaching “2-(4H-1,2,4-triazol-3-yl)phenol” to biomolecules or materials, researchers can track and visualize biological events in real-time .

Future Directions

The future directions for research on 2-(4H-1,2,4-triazol-3-yl)phenol and similar compounds could include further studies on their synthesis, structure, and biological activities . There is also potential for these compounds to be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

The primary targets of 2-(4H-1,2,4-triazol-3-yl)phenol are enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are involved in the biosynthesis of aromatic amino acids and other aromatic compounds, and they represent comparatively newer targets for antitubercular research .

Mode of Action

The compound interacts with its targets through a process of molecular hybridization . This involves integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of these antimycobacterial agents .

Biochemical Pathways

The affected biochemical pathway is the shikimate pathway, which is pivotal in the biosynthesis of aromatic compounds . The compound acts as a dual inhibitor, affecting both dehydroquinase and shikimate kinase enzymes . This results in the disruption of the shikimate pathway, thereby inhibiting the synthesis of essential aromatic compounds in the target organisms .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . The synthesized compounds exhibited promising activity against H37Rv strains of Mycobacterium tuberculosis . Some of the evaluated compounds exhibit minimum inhibitory concentration (MIC) values less than 1 μg/ml , indicating their potential as potent antimycobacterial agents.

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPCCOBUMDDPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91983-44-7
Record name 2-(4H-1,2,4-triazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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